

Application Notes and Protocols for Solvent Extraction of Nobelium Isotopes

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Compound of Interest

Compound Name:	Nobelium
CAS No.:	10028-14-5
Cat. No.:	B154978

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Introduction

Nobelium (No), a synthetic transuranic element, presents a unique challenge for chemical isolation due to its production on a one-atom-at-a-time scale and its short-lived isotopes. A key characteristic of **nobelium** is its stable divalent oxidation state (No^{2+}) in aqueous solutions, which distinguishes it from the predominantly trivalent actinides (An^{3+}) and lanthanides (Ln^{3+}). This distinct chemical behavior is the cornerstone of its separation by solvent extraction.

This document provides detailed application notes and experimental protocols for the isolation of **nobelium** isotopes using solvent extraction techniques, with a focus on leveraging its divalent nature for separation from other trivalent elements. The primary extractant discussed is di-(2-ethylhexyl) phosphoric acid (HDEHP), a widely used organophosphorus extractant in actinide separations.

Principle of Separation

The separation of **nobelium** from other actinides and lanthanides by solvent extraction with HDEHP is based on the significant difference in the extractability of divalent and trivalent cations. Trivalent actinides and lanthanides are readily extracted by HDEHP from acidic aqueous solutions, while the divalent **nobelium** ion (No^{2+}) exhibits much lower extractability under the same conditions. This allows for a selective separation where the trivalent ions are transferred to the organic phase, leaving **nobelium** in the aqueous phase.

Data Presentation

The following table summarizes the expected distribution coefficients (K_d) and separation factors (SF) for the extraction of **Nobelium(II)** and representative trivalent actinides (Am^{3+} , Cm^{3+}) and lanthanides (Eu^{3+}) with HDEHP. It is important to note that obtaining precise, statistically significant quantitative data for **nobelium** is challenging due to the extremely low number of atoms produced in experiments. The values presented are based on the established chemical behavior of **nobelium** and analogous elements.

Metal Ion	Aqueous Phase Conditions	Organic Phase	Expected Distribution Coefficient (K_d)	Separation Factor (SF) from No(II)
No(II)	0.1 M HNO_3	0.5 M HDEHP in dodecane	Low (< 1)	-
Am(III)	0.1 M HNO_3	0.5 M HDEHP in dodecane	High ($>> 10$)	High ($>> 10$)
Cm(III)	0.1 M HNO_3	0.5 M HDEHP in dodecane	High ($>> 10$)	High ($>> 10$)
Eu(III)	0.1 M HNO_3	0.5 M HDEHP in dodecane	High ($>> 10$)	High ($>> 10$)

Note:

- Distribution Coefficient (K_d): $[\text{Metal concentration in organic phase}] / [\text{Metal concentration in aqueous phase}]$

- Separation Factor (SF) of M from No(II): $K_d(M) / K_d(\text{No(II)})$
- The exact values of K_d and SF are highly dependent on experimental conditions such as acid concentration, extractant concentration, and temperature.

Experimental Protocols

Protocol 1: Selective Separation of Nobelium(II) from Trivalent Actinides and Lanthanides using HDEHP

This protocol describes a liquid-liquid extraction procedure to separate No(II) from trivalent actinides (e.g., Am^{3+} , Cm^{3+}) and lanthanides produced during the bombardment of a target material.

Materials:

- Aqueous Feed Solution: Dissolved target material containing **nobelium** and other actinides/lanthanides in 0.1 M nitric acid (HNO_3).
- Organic Extractant Solution: 0.5 M di-(2-ethylhexyl) phosphoric acid (HDEHP) in a suitable organic diluent such as dodecane or toluene.
- Scrubbing Solution: Fresh 0.1 M HNO_3 .
- Stripping Solution for Trivalent Actinides/Lanthanides: 3-6 M HNO_3 .
- Equipment: Vortex mixer, centrifuge, pipettes, and suitable vials for handling radioactive materials.

Procedure:

- Extraction: a. Take a known volume of the aqueous feed solution containing the **nobelium** isotopes and other contaminants. b. Add an equal volume of the 0.5 M HDEHP organic solution. c. Vigorously mix the two phases for at least 3 minutes using a vortex mixer to ensure thorough contact and facilitate the transfer of trivalent ions into the organic phase. d. Centrifuge the mixture for 5 minutes at a sufficient speed to achieve complete phase separation. e. Carefully separate the aqueous phase (containing No^{2+}) from the organic phase (containing An^{3+} and Ln^{3+}).

- Scrubbing (Optional but Recommended): a. To remove any entrained aqueous phase containing **nobelium** from the loaded organic phase, add an equal volume of fresh 0.1 M HNO_3 to the organic phase from step 1e. b. Mix and centrifuge as described in steps 1c and 1d. c. Combine the aqueous scrub solution with the aqueous phase from step 1e. This combined aqueous fraction contains the purified **nobelium**.
- Stripping of Trivalent Actinides and Lanthanides: a. To recover the trivalent actinides and lanthanides from the organic phase for other analyses, add an equal volume of 3-6 M HNO_3 to the organic phase from step 2c (or 1e if scrubbing was not performed). b. Mix and centrifuge as described in steps 1c and 1d. c. The aqueous phase will now contain the stripped trivalent actinides and lanthanides.

Notes:

- All handling of **nobelium** and other radioactive materials must be performed in a suitably equipped radiochemical laboratory with appropriate safety precautions.
- The efficiency of the separation can be monitored by analyzing the gamma or alpha radiation of known isotopes in both the aqueous and organic phases at each step.

Protocol 2: Back-Extraction (Stripping) of Nobelium

In scenarios where **nobelium** might be co-extracted with other elements under different conditions (e.g., at very low acidities), a selective stripping procedure can be employed. However, based on its divalent nature, **nobelium** is not expected to be significantly extracted into HDEHP under the acidic conditions used for trivalent actinide extraction. Should a situation arise where No(II) is in the organic phase, it can be stripped using a dilute acid solution.

Materials:

- Loaded Organic Phase: HDEHP in dodecane containing **nobelium**.
- Stripping Solution: 0.1 M to 1 M HNO_3 or hydrochloric acid (HCl).

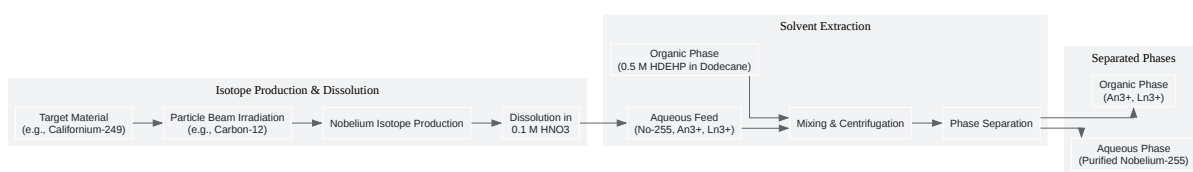
Procedure:

- Take the loaded organic phase containing **nobelium**.

- Add an equal volume of the stripping solution.
- Mix and centrifuge as described in Protocol 1.
- The aqueous phase will contain the stripped **nobelium**.

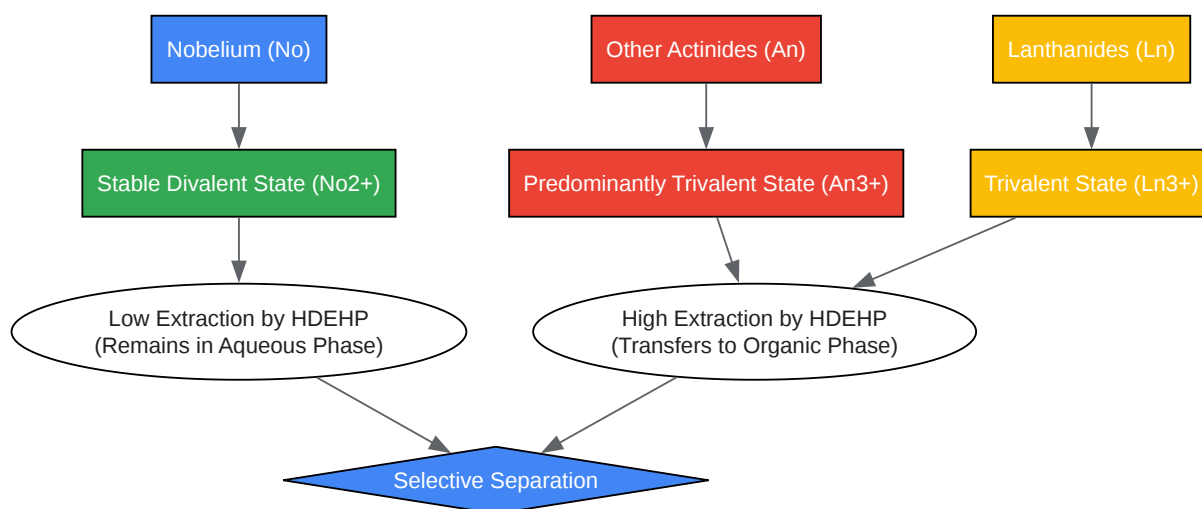
Visualizations

The following diagrams illustrate the experimental workflow for the solvent extraction of **nobelium** isotopes.



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Figure 1. Experimental workflow for the production and solvent extraction of **nobelium** isotopes.



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Figure 2. Logical relationship for the separation of **Nobelium** based on oxidation state.

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